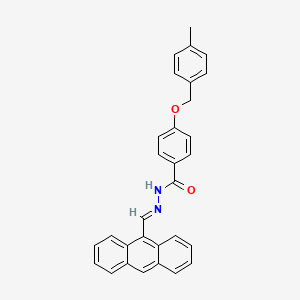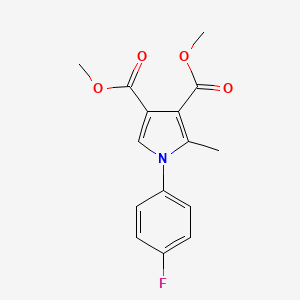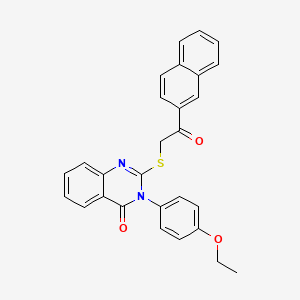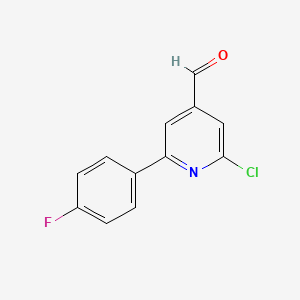![molecular formula C18H19N5OS B12016947 2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide](/img/structure/B12016947.png)
2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N'-[(E)-(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N’-[(E)-(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound is characterized by its unique structure, which includes a pyrimidine ring, an indole moiety, and a hydrazide linkage, making it a subject of interest for researchers exploring new chemical entities with biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N’-[(E)-(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide typically involves multiple steps:
-
Formation of the Pyrimidine Sulfanyl Intermediate: : The initial step involves the synthesis of the 4,6-dimethyl-2-pyrimidinyl sulfanyl intermediate. This can be achieved by reacting 4,6-dimethyl-2-chloropyrimidine with sodium sulfide under reflux conditions.
-
Preparation of the Indole Derivative: : The next step involves the synthesis of the 2-methyl-1H-indole-3-carbaldehyde. This can be prepared by the Vilsmeier-Haack reaction, where indole is treated with DMF and POCl3 to form the corresponding aldehyde.
-
Condensation Reaction: : The final step is the condensation of the pyrimidine sulfanyl intermediate with the indole aldehyde in the presence of hydrazine hydrate. This reaction is typically carried out in ethanol under reflux conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the hydrazide linkage, potentially converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the pyrimidine ring.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving hydrazide or indole functionalities. It may also serve as a precursor for the synthesis of biologically active derivatives.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may exhibit activity against various biological targets, making it a candidate for drug development. Studies might focus on its anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
作用機序
The mechanism of action of 2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N’-[(E)-(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide is likely to involve interactions with specific molecular targets such as enzymes or receptors. The hydrazide linkage can form covalent bonds with active site residues, while the indole moiety may engage in π-π stacking interactions or hydrogen bonding. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N-(3-nitrophenyl)acetamide: This compound shares the pyrimidine sulfanyl core but differs in the substituent on the acetamide group.
2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N’-[(E)-(2-methyl-1H-indol-3-YL)methylidene]acetohydrazone: Similar structure but with a hydrazone linkage instead of a hydrazide.
Uniqueness
The uniqueness of 2-[(4,6-Dimethyl-2-pyrimidinyl)sulfanyl]-N’-[(E)-(2-methyl-1H-indol-3-YL)methylidene]acetohydrazide lies in its combination of a pyrimidine ring, an indole moiety, and a hydrazide linkage. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
特性
分子式 |
C18H19N5OS |
|---|---|
分子量 |
353.4 g/mol |
IUPAC名 |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H19N5OS/c1-11-8-12(2)21-18(20-11)25-10-17(24)23-19-9-15-13(3)22-16-7-5-4-6-14(15)16/h4-9,22H,10H2,1-3H3,(H,23,24)/b19-9+ |
InChIキー |
BANQOIGRRRYRMB-DJKKODMXSA-N |
異性体SMILES |
CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=C(NC3=CC=CC=C32)C)C |
正規SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=CC2=C(NC3=CC=CC=C32)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016878.png)
![N-(2-bromo-4-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12016885.png)

![(3Z)-5-bromo-3-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12016898.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016902.png)



![1-(1,3-benzodioxol-5-yl)-2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12016929.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12016931.png)

![2,4-dibromo-6-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12016936.png)
